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Abstract
I-CBP112 hydrochloride is a potent and selective small molecule inhibitor of the

bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and

p300. By competitively binding to the acetyl-lysine binding pocket within the bromodomain, I-

CBP112 modulates gene expression, leading to a range of cellular effects, including impaired

self-renewal of cancer cells, induction of cellular differentiation, and sensitization to

chemotherapy. This technical guide provides an in-depth overview of the function of I-CBP112
hydrochloride, including its mechanism of action, key quantitative data, detailed experimental

protocols, and the signaling pathways it perturbs.

Core Mechanism of Action
I-CBP112 hydrochloride functions as a competitive inhibitor at the bromodomain of CBP and

p300, which are histone acetyltransferases (HATs) crucial for the regulation of gene expression.

[1] The bromodomain is a protein module that recognizes and binds to acetylated lysine

residues on histones and other proteins. This interaction is critical for the recruitment of

CBP/p300 to specific chromatin regions, leading to histone acetylation and subsequent

transcriptional activation.

By occupying the acetyl-lysine binding pocket of the bromodomain, I-CBP112 prevents the

"reading" of acetylated histone marks by CBP/p300.[2] This disrupts the normal recruitment
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and localization of these coactivators at gene promoters and enhancers. Interestingly, while

inhibiting the bromodomain's reader function, I-CBP112 has been shown to allosterically

enhance the HAT activity of CBP/p300, leading to increased acetylation of specific histone

residues, notably H3K18.[3] This dual action—inhibition of bromodomain binding and

enhancement of catalytic activity—results in a complex reprogramming of the cellular

transcriptome.

Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of I-

CBP112 with its targets and its cellular effects.

Table 1: Binding Affinity and Potency of I-CBP112 Hydrochloride

Parameter Target Value Assay Method Reference

Kd
CBP

Bromodomain
142 nM

Isothermal

Titration

Calorimetry

[1]

Kd
p300

Bromodomain
625 nM

Isothermal

Titration

Calorimetry

[1]

IC50

Acetylated

Histone

Displacement

170 nM Cell-free assay Not Specified

EC50

p300/CBP-

mediated H3K18

Acetylation

~2 µM
In vitro HAT

assay
[1]

Table 2: Cellular Activity of I-CBP112 Hydrochloride
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Cell Line Effect Concentration Assay Reference

Leukemic Cell

Lines (Human

and Mouse)

Impaired colony

formation
Not Specified

Colony

Formation Assay
[1]

Leukemic Cell

Lines (Human

and Mouse)

Induction of

cellular

differentiation

Not Specified
Differentiation

Assay
[1]

KG1a (Acute

Myeloid

Leukemia)

Enhanced

H3K18

acetylation

10 and 20 µM Western Blot [3]

LNCaP (Prostate

Cancer)

Enhanced

H3K18

acetylation

10 and 20 µM Western Blot [3]

MDA-MB-231

(Triple-Negative

Breast Cancer)

Repression of

ABC transporter

genes

Not Specified Not Specified [4]

A549 (Lung

Cancer)

Repression of

ABC transporter

genes

Not Specified Not Specified [4]

HepG2 (Liver

Cancer)

Repression of

ABC transporter

genes

Not Specified Not Specified [4]

Signaling Pathways and Experimental Workflows
I-CBP112 Signaling Pathway
The following diagram illustrates the mechanism of action of I-CBP112 on the CBP/p300

signaling pathway, leading to altered gene expression.
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Caption: I-CBP112 inhibits the CBP/p300 bromodomain and enhances HAT activity, altering

gene expression and cellular fate.
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Experimental Workflow: Assessing I-CBP112 Efficacy in
Leukemia
The following diagram outlines a typical experimental workflow to evaluate the anti-leukemic

properties of I-CBP112 hydrochloride.
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Cell-Based Assays Mechanistic Studies
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Caption: A workflow for evaluating the anti-leukemic effects of I-CBP112, from in vitro assays to

in vivo models.

Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding
Affinity
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Objective: To determine the dissociation constant (Kd) of I-CBP112 for the bromodomains of

CBP and p300.

Materials:

Purified recombinant human CBP or p300 bromodomain protein

I-CBP112 hydrochloride

ITC instrument (e.g., Malvern MicroCal)

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

DMSO

Protocol:

Protein Preparation: Dialyze the purified bromodomain protein against the ITC buffer

overnight at 4°C to ensure buffer matching. Determine the final protein concentration using a

spectrophotometer (A280).

Ligand Preparation: Dissolve I-CBP112 hydrochloride in DMSO to create a high-

concentration stock solution. Further dilute the stock solution in the final dialysis buffer to the

desired concentration for titration. The final DMSO concentration in the injectant should be

matched in the protein solution to minimize heat of dilution effects.

ITC Experiment Setup:

Thoroughly clean the sample and reference cells of the ITC instrument with detergent and

water.

Load the reference cell with the dialysis buffer.

Load the sample cell with the bromodomain protein solution (typically 20-50 µM).

Load the injection syringe with the I-CBP112 solution (typically 200-500 µM).

Titration:
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Set the experimental temperature (e.g., 25°C).

Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the

syringe tip, and discard this data point.

Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150

seconds between injections to allow the signal to return to baseline.

Data Analysis:

Integrate the raw titration data to obtain the heat change for each injection.

Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the

instrument's software (e.g., Origin) to determine the stoichiometry (n), binding enthalpy

(ΔH), and association constant (Ka).

Calculate the dissociation constant (Kd) as the reciprocal of Ka.

In Vitro Histone Acetyltransferase (HAT) Assay
Objective: To measure the effect of I-CBP112 on the enzymatic activity of CBP/p300.

Materials:

Recombinant full-length CBP or p300 enzyme

Histone H3 peptide or recombinant histone H3 as substrate

Acetyl-Coenzyme A (Acetyl-CoA)

I-CBP112 hydrochloride

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

Detection reagent (e.g., radioactive [3H]-Acetyl-CoA and scintillation counting, or a coupled

enzymatic assay for CoA-SH detection)

Protocol:
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Prepare a reaction mixture containing HAT assay buffer, histone substrate, and Acetyl-CoA.

Add varying concentrations of I-CBP112 or vehicle control (DMSO) to the reaction mixture.

Initiate the reaction by adding the CBP or p300 enzyme.

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

Stop the reaction (e.g., by adding acetic acid or spotting onto filter paper and washing with

sodium carbonate).

Quantify the amount of acetylated histone product using the chosen detection method.

Plot the enzyme activity as a function of I-CBP112 concentration and fit the data to a suitable

dose-response curve to determine the EC50.

Leukemia Cell Colony Formation Assay
Objective: To assess the effect of I-CBP112 on the self-renewal capacity of leukemic cells.

Materials:

Leukemia cell line (e.g., MOLM-13, MV4-11)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

I-CBP112 hydrochloride

Methylcellulose-based medium (e.g., MethoCult™)

Sterile petri dishes or multi-well plates

Protocol:

Culture leukemia cells to logarithmic growth phase.

Treat the cells with various concentrations of I-CBP112 or vehicle control for a specified

period (e.g., 24-72 hours).
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Harvest the cells and perform a viable cell count.

Resuspend the cells in the methylcellulose-based medium at a low density (e.g., 500-1000

cells/mL).

Plate the cell-methylcellulose mixture into petri dishes or wells of a multi-well plate.

Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 10-14 days.

Count the number of colonies (defined as a cluster of >50 cells) in each dish or well using a

microscope.

Calculate the plating efficiency and the surviving fraction for each treatment condition.

In Vivo Leukemia Mouse Model
Objective: To evaluate the in vivo efficacy of I-CBP112 in a preclinical model of leukemia.

Materials:

Immunocompromised mice (e.g., NSG mice)

Human leukemia cells (e.g., patient-derived xenograft cells or a cell line engineered with a

luciferase reporter)

I-CBP112 hydrochloride formulated for in vivo administration

Vehicle control

Bioluminescence imaging system (if using luciferase-expressing cells)

Protocol:

Engraftment: Inject the leukemia cells into the tail vein of the immunocompromised mice.

Monitoring: Monitor the engraftment and progression of leukemia by weekly bioluminescence

imaging or by monitoring peripheral blood for the presence of human leukemia cells.
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Treatment: Once the leukemia is established, randomize the mice into treatment and control

groups.

Administer I-CBP112 or vehicle control to the mice via the appropriate route (e.g., oral

gavage, intraperitoneal injection) at a predetermined dose and schedule.

Efficacy Assessment:

Continue to monitor tumor burden using bioluminescence imaging.

Monitor the overall health and survival of the mice.

At the end of the study, collect tissues (e.g., bone marrow, spleen) to assess the extent of

leukemic infiltration.

Data Analysis: Compare the tumor growth, survival curves, and tissue infiltration between the

I-CBP112-treated and control groups to determine the therapeutic efficacy.

Conclusion
I-CBP112 hydrochloride represents a valuable chemical probe for studying the biological

roles of the CBP/p300 bromodomains and a potential therapeutic lead for the treatment of

diseases characterized by dysregulated CBP/p300 function, such as certain cancers. Its unique

mechanism of action, involving both inhibition of bromodomain binding and allosteric activation

of HAT activity, underscores the complex regulatory landscape of these crucial transcriptional

coactivators. The experimental protocols and data presented in this guide provide a

comprehensive resource for researchers seeking to further investigate the function and

therapeutic potential of I-CBP112 and similar molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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